N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
The compound "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential biological applications, including inhibitory activities against various enzymes and potential as antimicrobial agents .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multi-step reactions starting from various precursors. For instance, one paper describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone as a starting material . Another paper outlines the synthesis of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, which involved designing and synthesizing novel compounds with specific substituents to enhance inhibitory activity against a target enzyme . These methods could potentially be adapted for the synthesis of "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The papers describe the importance of specific substituents on the benzamide core for biological activity. For example, the presence of a substituent at the 7-position of benzoxazole is crucial for inhibitory activity against Sortase A . Similarly, the molecular structure of "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" would likely influence its biological activity, and this could be explored through molecular docking studies as performed in the papers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are varied and can include condensation, acylation, and cyclization steps . The specific reactions used would depend on the functional groups present on the starting materials and the desired final product. The papers do not provide direct examples of reactions for the synthesis of "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide," but the general principles of benzamide chemistry would apply.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers discuss the characterization of synthesized compounds using techniques like IR, NMR, and mass spectrometry . These techniques could also be used to characterize "N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide" and determine its properties. Additionally, the X-ray structure characterization and DFT calculations provide insights into the intermolecular interactions and stability of the compounds .
Scientific Research Applications
Discovery and Inhibitory Applications
Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related in structure, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant in vivo efficacy against tumor models, making them potential candidates for cancer therapy (Schroeder et al., 2009).
Anticancer Evaluation
Synthesis and Anticancer Activity
A series of substituted benzamides, structurally similar to the queried compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Metabolic Studies
Synthetic Cannabinoids Metabolism
Related compounds, such as PX-1, PX-2, and PX-3, were studied for their metabolism in human liver microsomes. Understanding the metabolic pathways of synthetic cannabinoids can aid in the detection of these substances in forensic samples, contributing to the broader field of drug metabolism research (Cooman & Bell, 2019).
Drug-likeness and Microbial Investigation
In Silico Drug-likeness
Research involving the synthesis of a library of compounds for antimicrobial activity also included in silico analysis for drug-likeness properties. This approach aids in predicting the pharmacokinetic profiles of new compounds, streamlining the drug development process (Pandya et al., 2019).
Diuretic Activity
Biphenyl Benzothiazole-2-carboxamide Derivatives
A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and evaluated for their in vivo diuretic activity. Among them, specific derivatives were identified as promising candidates for further investigation as diuretic agents (Yar & Ansari, 2009).
Future Directions
properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-6-1-2-9-21(18)15-5-3-4-14(11-15)20-19(23)13-7-8-16-17(10-13)25-12-24-16/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSSNOSCKMNFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide |
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